N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-12(3)20-14(23)9-22-10-19-16-15(21-25-17(16)18(22)24)13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKXYWIZRUBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=NC2=C(C1=O)SN=C2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable aldehyde to form the thiazole ring, followed by cyclization with a nitrile to form the pyrimidine ring. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to introduce the 4-methylphenyl group. Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride in the presence of a base, and the butan-2-yl group is attached via alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a valuable scaffold for drug design.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Side Chain
- However, the bulkier benzyl group may reduce solubility compared to the aliphatic butan-2-yl chain .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog ():
Substitution with a benzodioxin moiety increases oxygen content and electron density, which could enhance metabolic stability and bioavailability. The fluorine atom in the 4-fluorophenyl group (in the thiazolo-pyrimidine core) adds electronegativity, possibly strengthening hydrogen bonding with target enzymes .
Modifications in the Heterocyclic Core
- Oxazolo[4,5-d]pyrimidine derivatives ():
Replacing the sulfur atom in the thiazolo ring with oxygen (oxazolo system) reduces electron-withdrawing effects, altering binding affinity. For example, 2-(4-methylphenyl)-5-phenyl-oxazolo derivatives exhibit distinct spectroscopic profiles (e.g., NMR shifts) due to altered electronic environments . - Triazolo[4,5-d]pyrimidine derivatives ():
The triazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This modification may improve solubility but could also sterically hinder interactions with hydrophobic binding pockets .
Functional Group Additions in Related Scaffolds
- Pyrimidin-2-ylthio analogs (): Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide feature a thioether linkage instead of a fused thiazolo ring. Melting points (e.g., 196°C) and NMR data (δ 12.50 ppm for NH) suggest strong intermolecular hydrogen bonding .
- Benzo[b][1,4]oxazin-3(4H)-one derivatives ():
These compounds lack the thiazolo-pyrimidine core but retain acetamide side chains. The benzo-oxazin system’s planar structure may favor intercalation with DNA or proteins, though synthetic yields (reported as "better" in ) depend on cesium carbonate-mediated coupling conditions .
Comparative Data Table
Biological Activity
N-(butan-2-yl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 356.44 g/mol. It exhibits a logP value of 2.5023, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Structural Characteristics
| Property | Value |
|---|---|
| Compound ID | M108-0113 |
| Molecular Weight | 356.44 g/mol |
| Molecular Formula | C18 H20 N4 O2 S |
| logP | 2.5023 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.262 Ų |
Research indicates that this compound may interact with various biological targets. One notable mechanism involves the inhibition of lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and cellular signaling pathways. Inhibition of PLA2G15 has been linked to drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids in lysosomes .
Case Studies and Research Findings
- Inhibition Studies : In a screening study involving 163 compounds, it was found that several cationic amphiphilic drugs inhibited PLA2G15 activity with varying potency. The most potent inhibitors had IC50 values below 1 mM, suggesting that this compound may exhibit similar inhibitory effects .
- Pharmacological Profiles : The compound has been characterized in various pharmacological assays that assess its potential as an anti-inflammatory agent due to its interaction with lipid metabolism pathways. Its structural similarity to known anti-inflammatory agents suggests it could be developed further in this area.
- Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound shows promise in specific therapeutic areas, its effects on lysosomal function must be carefully evaluated to avoid potential adverse effects associated with phospholipidosis .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what analytical methods are critical for confirming its purity?
The synthesis of structurally related thiazolo-pyrimidine derivatives typically involves multi-step protocols, including:
- Cyclocondensation reactions of thiazole precursors with pyrimidine intermediates under reflux conditions (e.g., using acetic acid as a solvent) .
- Palladium-catalyzed cross-coupling to introduce substituents, such as aryl or alkyl groups, into the thiazolo-pyrimidine core .
- Acetamide functionalization via nucleophilic substitution or amide coupling reactions .
Q. Key analytical methods :
Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example:
- Bond length analysis : The thiazolo[4,5-d]pyrimidine core exhibits planarity, with C–S bond lengths averaging 1.74 Å, suggesting resonance stabilization .
- Intermolecular interactions : Hydrogen bonding between the acetamide NH and carbonyl groups (e.g., 2.89 Å in related structures) can influence solubility and packing .
Q. Reactivity considerations :
- The 7-oxo group acts as a hydrogen bond acceptor, making it a potential site for enzymatic interactions .
- Steric hindrance from the 4-methylphenyl group may affect nucleophilic substitution at the acetamide position .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Conflicting NMR or mass spectrometry results often arise from:
Q. Mitigation strategies :
Q. What computational methods are recommended to validate the compound’s electronic properties and binding affinity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. For similar compounds, gaps of ~4.2 eV suggest moderate reactivity .
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. The acetamide moiety often forms hydrogen bonds with catalytic lysine residues .
Q. Example results :
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| HOMO (eV) | -6.3 | Electron donation capacity |
| LUMO (eV) | -2.1 | Electrophilic susceptibility |
| Dipole moment (Debye) | 4.8 | Solubility in polar solvents |
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key factors for scaling up:
- Catalyst loading : Reduce Pd catalyst to 0.5 mol% to minimize costs without compromising efficiency .
- Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to enhance sustainability .
- Temperature control : Maintain reactions at 60–80°C to prevent decomposition of the thiazolo-pyrimidine core .
Case study : A 22% yield improvement was achieved by switching from batch to flow chemistry for cyclocondensation steps .
Q. What strategies are recommended to address poor solubility in aqueous media during biological assays?
Q. How can stability under physiological conditions be assessed, and what degradation products are expected?
Protocol :
Q. Expected degradation :
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Recommended assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
